

Theoretical Insights into the Structure of Imidogen (NH): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Imidogen
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Introduction

Imidogen (NH), the simplest nitrogen hydride, is a radical of fundamental importance across various scientific disciplines, including chemistry, physics, and astronomy.[1][2] Its high reactivity and presence in diverse environments, from combustion flames to the interstellar medium, make a thorough understanding of its electronic and geometric structure crucial.[1][3] This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the structural properties of **imidogen**, offering a valuable resource for researchers and professionals.

Electronic Structure and Spectroscopic Properties

The ground electronic state of **imidogen** is a triplet, denoted as $X^3\Sigma^-$.[1] A low-lying singlet excited state, $a^1\Delta$, is only slightly higher in energy.[1] The relaxation from this first excited state to the ground state is spin-forbidden, resulting in a long lifetime for the $a^1\Delta$ state.[1] Numerous theoretical investigations have focused on calculating the potential energy curves, spectroscopic constants, and dipole moments of the ground and various excited states of NH. [3][4][5] These studies are critical for interpreting experimental spectroscopic data and understanding the photochemical behavior of **imidogen**.

Key Spectroscopic and Structural Data

The following tables summarize key quantitative data from theoretical and experimental studies on the **imidogen** radical.

Parameter	Value	Reference(s)
Ground State ($X^3\Sigma^-$)		
Equilibrium Bond Length (re)	1.036 Å	[6]
Vibrational Frequency (ω_e)	3282.721 cm^{-1}	[6]
Rotational Constant (Be)	16.66792 cm^{-1}	[6]
Dipole Moment	Not explicitly found in search results	
First Excited State ($a^1\Delta$)		
Energy above Ground State	12687.8 cm^{-1}	[6]
Second Excited State ($b^1\Sigma^+$)		
Energy above Ground State	21197 cm^{-1}	[6]
Ionization Energy	$13.100 \pm 0.200 \text{ eV}$	[6]
Electron Affinity	$0.370 \pm 0.004 \text{ eV}$	[6]

Table 1: Key Spectroscopic and Structural Constants of **Imidogen** (NH).

Theoretical and Computational Methodologies

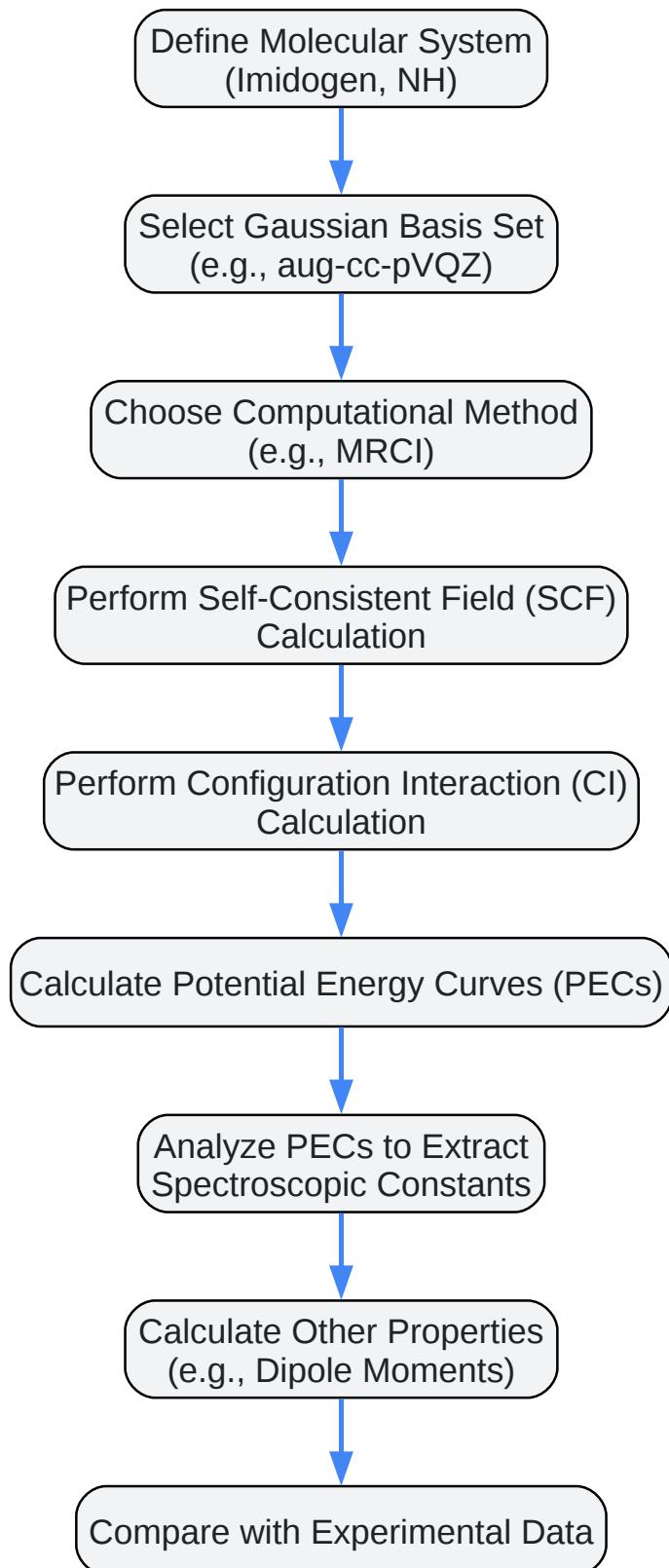
A variety of sophisticated theoretical methods have been employed to study the structure of **imidogen**. These computational approaches provide detailed insights that are often complementary to experimental findings.

Ab Initio Calculations

High-level ab initio calculations are central to the theoretical investigation of **imidogen**. Methods such as the internally contracted multireference singles plus doubles configuration interaction (MRCI) with the Davidson correction for quadruple excitations have been utilized.[4] [5] These methods are essential for accurately describing the potential energy curves and

spectroscopic constants of the various electronic states of NH, including both valence and Rydberg states.[3][4][5]

The general workflow for such a computational study can be visualized as follows:



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*Computational chemistry workflow for studying **imidogen**.*

R-Matrix Theory

For studying electron-molecule scattering and the resonant states of **imidogen**, R-matrix theory is a powerful computational tool.[7][8][9] This method allows for the detailed investigation of the $e^- + NH^+$ system to identify resonant states and their autoionization widths as a function of internuclear distance.[7][8][9] Such studies are crucial for understanding the dissociation dynamics of **imidogen**.

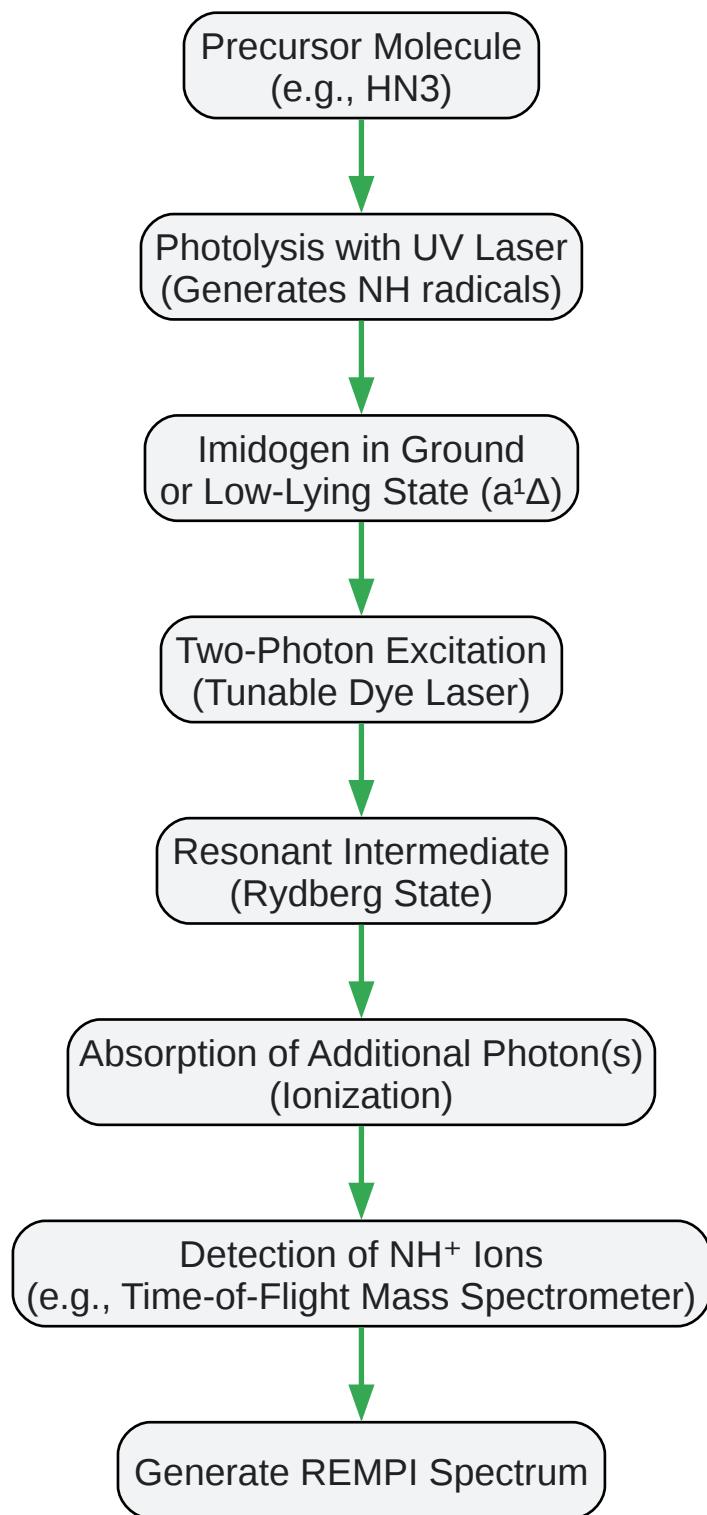
Experimental Protocols for Validation

Theoretical predictions of the structure and properties of **imidogen** are validated through various experimental techniques.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI spectroscopy is a sensitive technique used to observe and characterize the electronic states of molecules. In the case of **imidogen**, NH radicals can be generated by the photolysis of hydrazoic acid (HN_3).[10] Subsequent multiphoton ionization via resonant intermediate electronic states allows for the identification and characterization of new electronic states, including Rydberg states.[10]

The logical flow of a REMPI experiment is illustrated below:



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Logical workflow of a REMPI spectroscopy experiment.

Laser-Induced Fluorescence (LIF)

Laser-induced fluorescence (LIF) is another key technique for detecting and studying **imidogen**.^[1] It involves exciting the NH radicals with a laser tuned to a specific electronic transition and then detecting the subsequent fluorescence as the molecule relaxes to a lower energy state. LIF is valuable for probing the population of different quantum states of **imidogen** and for studying its chemical reactivity.^[1]

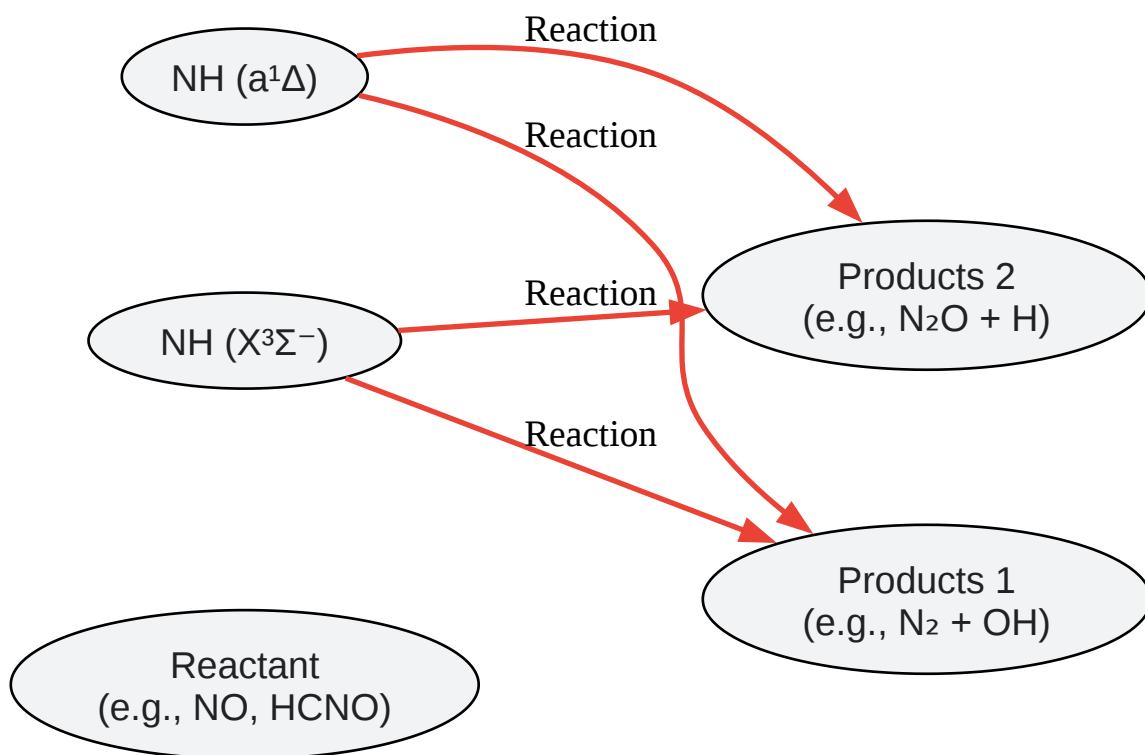
Reactivity and Chemical Significance

Imidogen is a highly reactive species.^[1] For instance, it reacts with nitric oxide (NO) in two possible pathways:^[1]

- $\text{NH} + \text{NO} \rightarrow \text{N}_2 + \text{OH}$
- $\text{NH} + \text{NO} \rightarrow \text{N}_2\text{O} + \text{H}$

The first reaction is significantly more favorable.^[1] Theoretical studies have also investigated the reaction mechanisms of **imidogen** with other molecules, such as fulminic acid (HCNO), using methods like multiconfigurational self-consistent-field (MCSCF) theory and coupled-cluster (CC) theory.^[11] Understanding these reactions is important in combustion chemistry and astrochemistry.^{[11][12]}

The relationship between the electronic states of **imidogen** and its reactivity can be conceptualized as follows:



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- To cite this document: BenchChem. [Theoretical Insights into the Structure of Imidogen (NH): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232750#theoretical-studies-of-imidogen-structure]

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